An In-Depth Technical Guide to 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(benzyloxy)-6-methyl-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a substituted indole-3-carbaldehyde, it serves as a versatile scaffold for the construction of more complex molecules with potential therapeutic applications. This document will delve into its chemical properties, a detailed synthetic pathway, its reactivity, and prospective applications, offering valuable insights for researchers in drug discovery and development.
Physicochemical Properties
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde is a solid at room temperature. Its core structure consists of a bicyclic indole system substituted at the 5-position with a benzyloxy group, at the 6-position with a methyl group, and at the 3-position with a formyl group. These functional groups dictate its chemical behavior and potential for further derivatization.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅NO₂ | N/A |
| Molecular Weight | 265.31 g/mol | N/A |
| CAS Number | Not available | N/A |
| Appearance | Predicted to be a solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and dimethylformamide. | General knowledge of similar compounds |
Synthesis of 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde
The synthesis of 5-(benzyloxy)-6-methyl-1H-indole-3-carbaldehyde can be achieved through a two-step process: first, the synthesis of the precursor, 5-(benzyloxy)-6-methyl-1H-indole, followed by its formylation at the C3 position via the Vilsmeier-Haack reaction.
Synthesis of the Precursor: 5-(Benzyloxy)-6-methyl-1H-indole
A plausible route to 5-(benzyloxy)-6-methyl-1H-indole involves the protection of the hydroxyl group of 6-methyl-1H-indol-5-ol with a benzyl group.
Experimental Protocol:
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Dissolution: Dissolve 6-methyl-1H-indol-5-ol in a suitable polar aprotic solvent such as dimethylformamide (DMF).
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Deprotonation: Add a base, such as potassium carbonate (K₂CO₃), to the solution and stir at room temperature. This will deprotonate the hydroxyl group, forming an alkoxide.
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Benzylation: Add benzyl bromide to the reaction mixture. The alkoxide will act as a nucleophile, attacking the benzylic carbon and displacing the bromide to form the benzyl ether.
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Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles like indoles, typically at the C3 position.[1] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated from a substituted amide (like DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[1][2]
Reaction Mechanism:
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich indole ring. The resulting iminium intermediate is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.[1]
Experimental Protocol:
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Vilsmeier Reagent Formation: In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, ensuring the temperature is maintained below 10 °C.[1]
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Formylation Reaction: In a separate flask, dissolve the precursor, 5-(benzyloxy)-6-methyl-1H-indole, in anhydrous DMF.
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Addition: Slowly add the prepared Vilsmeier reagent to the indole solution at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-95 °C for several hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of a base, such as sodium carbonate, until the pH is alkaline.[1] This step is often exothermic and should be performed with caution. The product may precipitate as a solid.
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Isolation and Purification: If a solid precipitates, collect it by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtering off the drying agent, the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Logical Flow of Synthesis:
Caption: Relationship between the reactivity of the title compound and its potential applications.
Conclusion
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its synthesis, primarily through the Vilsmeier-Haack formylation of the corresponding indole precursor, is a well-established and versatile method. The presence of multiple functional groups allows for a wide array of chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.
References
- Murakami, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES, 60(8), 1873-1885.
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Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]
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Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
- Fujii, T., et al. (1984). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 1547-1553.
- Beer, R. J. S., et al. (1953). 363. The synthesis of 5- and 6-benzyloxyindoles and attempts to prepare 5- and 6-hydroxyindoles therefrom. Journal of the Chemical Society (Resumed), 1953, 2223-2226.
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University of Bristol. (2019). Preparation of 5,6-Dihydroxyindole. [Link]
- Silveira, C. C., et al. (2014). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o979.
- Batcho, A. D., & Leimgruber, W. (1985). INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses, 63, 214.
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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Synlett. (2023). Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid. [Link]
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Oakwood Chemical. (n.d.). 5-(Benzyloxy)-1H-indole-3-carbaldehyde. [Link]
- Ismail, S. S., et al. (2012). 5-Methyl-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2691.
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ResearchGate. (2022). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. [Link]
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European Journal of Chemistry. (2022). Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects. [Link]
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European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. [Link]
